6-methyl-N-(3-methylphenyl)quinazolin-4-amine
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Overview
Description
6-methyl-N-(3-methylphenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(3-methylphenyl)quinazolin-4-amine typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 3-methylbenzaldehyde in the presence of a catalyst such as acetic acid, followed by cyclization to form the quinazoline ring .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(3-methylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazoline forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives, dihydroquinazolines, and various substituted quinazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating cancer and infectious diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-methyl-N-(3-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This inhibition can result in the suppression of tumor growth and the elimination of microbial pathogens .
Comparison with Similar Compounds
Similar Compounds
- 6-nitro-N-(4-(piperidin-4-yloxy)phenyl)-2-(prop-2-yn-1-ylthio)quinazolin-4-amine
- 2,4,6-trisubstituted quinazoline derivatives
- 2-methyl-4H-benzo[d][1,3]oxazin-4-one derivatives
Uniqueness
6-methyl-N-(3-methylphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and phenyl groups contribute to its ability to interact with various molecular targets, making it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
6-methyl-N-(3-methylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-11-4-3-5-13(8-11)19-16-14-9-12(2)6-7-15(14)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEHMDXRXAAMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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